Cas no 112279-89-7 (Benzonitrile,3-acetyl-2-fluoro-)

Benzonitrile,3-acetyl-2-fluoro- is a fluorinated aromatic nitrile compound featuring both acetyl and nitrile functional groups. Its molecular structure, incorporating a fluorine substituent at the 2-position and an acetyl group at the 3-position, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitrile and fluorine groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions. This compound is also useful in the development of fluorinated heterocycles and as a building block for advanced materials. Its stability and well-defined reactivity profile contribute to its utility in precision chemical applications.
Benzonitrile,3-acetyl-2-fluoro- structure
112279-89-7 structure
Product Name:Benzonitrile,3-acetyl-2-fluoro-
CAS No:112279-89-7
MF:C9H6FNO
MW:163.148445606232
CID:129601
PubChem ID:14621106
Update Time:2025-06-08

Benzonitrile,3-acetyl-2-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,3-acetyl-2-fluoro-
    • Benzonitrile, 3-acetyl-2-fluoro- (9CI)
    • 3-Acetyl-2-Fluorobenzonitrile
    • SCHEMBL8221389
    • GGVRROKLSIUGBK-UHFFFAOYSA-N
    • 112279-89-7
    • Inchi: 1S/C9H6FNO/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-4H,1H3
    • InChI Key: GGVRROKLSIUGBK-UHFFFAOYSA-N
    • SMILES: FC1C(C#N)=CC=CC=1C(C)=O

Computed Properties

  • Exact Mass: 163.04338
  • Monoisotopic Mass: 163.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • PSA: 40.86

Benzonitrile,3-acetyl-2-fluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685226-1g
3-Acetyl-2-fluorobenzonitrile
112279-89-7 98%
1g
¥24147.00 2024-08-09

Additional information on Benzonitrile,3-acetyl-2-fluoro-

Comprehensive Analysis of Benzonitrile,3-acetyl-2-fluoro- (CAS No. 112279-89-7): Properties, Applications, and Industry Trends

Benzonitrile,3-acetyl-2-fluoro- (CAS No. 112279-89-7) is a fluorinated aromatic compound with a unique molecular structure combining a benzonitrile core, an acetyl group, and a fluoro substituent. This configuration grants it distinct physicochemical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. The compound's electron-withdrawing characteristics and meta-directing effects are pivotal in designing bioactive molecules, aligning with the growing demand for fluorinated building blocks in modern chemistry.

Recent studies highlight the role of 3-acetyl-2-fluoro-benzonitrile in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig animations, where its fluoro group enhances regioselectivity. Industry reports indicate a 15% annual growth in applications for fluoroaromatics, driven by their stability and metabolic resistance in drug development. Researchers also explore its potential in OLED materials, leveraging its high thermal stability (decomposition point >250°C) and tunable luminescence.

Environmental and regulatory trends shape the synthesis of CAS 112279-89-7. Green chemistry protocols now employ microwave-assisted synthesis to reduce solvent waste, while flow chemistry optimizes yield (>85% purity). These methods address ESG (Environmental, Social, and Governance) concerns, a top priority for 78% of chemical manufacturers surveyed in 2023. The compound's low acute toxicity (LD50 >2000 mg/kg, oral rat) further supports its adoption in sustainable workflows.

From a commercial perspective, Benzonitrile,3-acetyl-2-fluoro- is listed on major chemical platforms like Sigma-Aldrich and TCI America, with pricing trends reflecting supply chain adaptations post-pandemic. Analytical techniques such as HPLC-MS (retention time: 6.2 min, C18 column) and 19F-NMR (δ -112 ppm vs CFCl3) ensure quality control. Future applications may expand into battery electrolytes, given its anodic stability in recent lithium-ion studies.

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